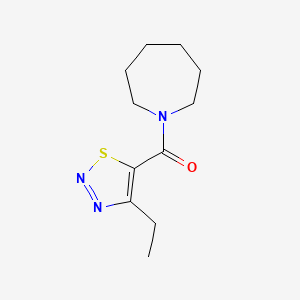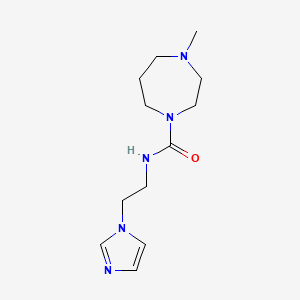![molecular formula C14H22N2O3 B7571268 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TTA-386 or TTA-A2, and it is a selective and potent agonist for the G protein-coupled receptor GPR40.
Mecanismo De Acción
The mechanism of action of 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone involves its binding to and activation of the GPR40 receptor. This activation leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which ultimately results in enhanced insulin secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone include its ability to enhance glucose-stimulated insulin secretion, improve glucose tolerance, and reduce blood glucose levels. In addition, TTA-386 has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone in lab experiments include its potency and selectivity for the GPR40 receptor, as well as its potential therapeutic applications. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone. One potential area of research is the development of more potent and selective agonists for the GPR40 receptor. Another area of research is the investigation of the potential therapeutic applications of TTA-386 in other diseases, such as neurodegenerative diseases and cancer. Finally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone involves the condensation of 4-(Cyclohex-3-ene-1-carbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by standard purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone has various scientific research applications, including its potential use as a therapeutic agent for the treatment of type 2 diabetes. This compound is a selective agonist for GPR40, which is a receptor that plays a crucial role in glucose homeostasis. By activating this receptor, TTA-386 can enhance glucose-stimulated insulin secretion and improve glucose tolerance.
Propiedades
IUPAC Name |
1-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-19-11-13(17)15-7-9-16(10-8-15)14(18)12-5-3-2-4-6-12/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAUJJMKEVCAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)


![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)
